

The Pharmacological Profile of Navafenterol (AZD-8871): A Technical Overview

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Compound of Interest		
Compound Name:	Navafenterol saccharinate	
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Introduction

Navafenterol (also known as AZD-8871 and formerly LAS191351) is an investigational, inhaled, long-acting dual-pharmacology bronchodilator. It combines the functionalities of a muscarinic M3 receptor antagonist and a β 2-adrenergic receptor agonist within a single molecule.[1] This unique characteristic classifies Navafenterol as a Muscarinic Antagonist and β 2-Agonist (MABA), a novel class of treatment for chronic obstructive pulmonary disease (COPD).[2] The rationale behind this dual-action approach is to achieve superior bronchodilation compared to monotherapies by targeting two distinct pathways involved in airway smooth muscle contraction and relaxation. This document provides an in-depth technical guide to the pharmacological profile of Navafenterol, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing relevant pathways and workflows.

Mechanism of Action

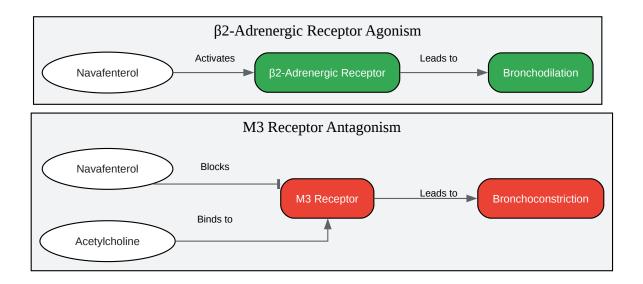
Navafenterol exerts its bronchodilatory effects through two distinct and complementary mechanisms:

• Muscarinic M3 Receptor Antagonism: By competitively inhibiting the binding of acetylcholine to M3 muscarinic receptors on airway smooth muscle, Navafenterol prevents the associated signaling cascade that leads to bronchoconstriction.[3][4]



• β2-Adrenergic Receptor Agonism: Navafenterol stimulates β2-adrenergic receptors on airway smooth muscle cells, activating a signaling pathway that results in smooth muscle relaxation and subsequent bronchodilation.[3][4]

This dual mechanism of action is designed to provide potent and sustained improvement in lung function for patients with COPD.[5]



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Figure 1: Dual Mechanism of Action of Navafenterol.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of Navafenterol.

Table 1: Muscarinic Receptor Binding Affinity



Receptor Subtype	pIC50	Reference(s)
Human M1	9.9	[6][7]
Human M2	9.9	[6][7]
Human M3	9.5	[6][7]
Human M4	10.4	[6][7]
Human M5	8.8	[6][7]

Table 2: Adrenergic Receptor Agonist Potency

Receptor Subtype	pEC50	Selectivity vs. β2	Reference(s)
β1-adrenoceptor	9.0	3-fold	[6][7]
β2-adrenoceptor	9.5	-	[6][7]
β3-adrenoceptor	8.7	6-fold	[6][7]

Table 3: Kinetic and Functional Parameters

Parameter	Value	Tissue/Receptor	Reference(s)
M3 Receptor Half-life	4.97 hours	Human M3	[5][6]
M2 Receptor Half-life	0.46 hours	Human M2	[5][6]
Antimuscarinic Activity (pIC50)	8.6	Isolated Guinea Pig Trachea (electrically stimulated)	[5][6]
β2-Agonist Activity (pEC50)	8.8	Isolated Guinea Pig Trachea (spontaneous tone)	[5][6]
Histamine H1 Receptor Affinity (pIC50)	7.1 (IC50 = 85 nM)	-	[4]



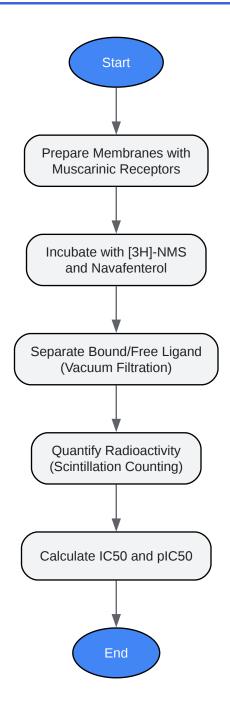
Experimental Protocols

Detailed experimental protocols for the characterization of Navafenterol are summarized below. These protocols are based on standard pharmacological assays and information from preclinical studies of Navafenterol.

Receptor Binding Assays (Muscarinic Receptors)

- Objective: To determine the binding affinity (pIC50) of Navafenterol for human muscarinic receptor subtypes (M1-M5).
- Methodology:
 - Membrane Preparation: Membranes from cells recombinantly expressing individual human muscarinic receptor subtypes are prepared.
 - Radioligand: A specific radioligand, such as [3H]-N-methylscopolamine, is used to label the muscarinic receptors.
 - Competitive Binding: Assays are performed in a multi-well plate format. Constant concentrations of the receptor preparation and radioligand are incubated with increasing concentrations of Navafenterol.
 - Incubation: The mixture is incubated to allow binding to reach equilibrium.
 - Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
 - Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
 - Data Analysis: The concentration of Navafenterol that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The pIC50 is calculated as the negative logarithm of the IC50.[8][9]





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Figure 2: Workflow for Muscarinic Receptor Binding Assay.

Functional Assays (Adrenergic Receptors)

- Objective: To determine the functional potency (pEC50) of Navafenterol at human β -adrenergic receptor subtypes (β 1, β 2, and β 3).
- Methodology:



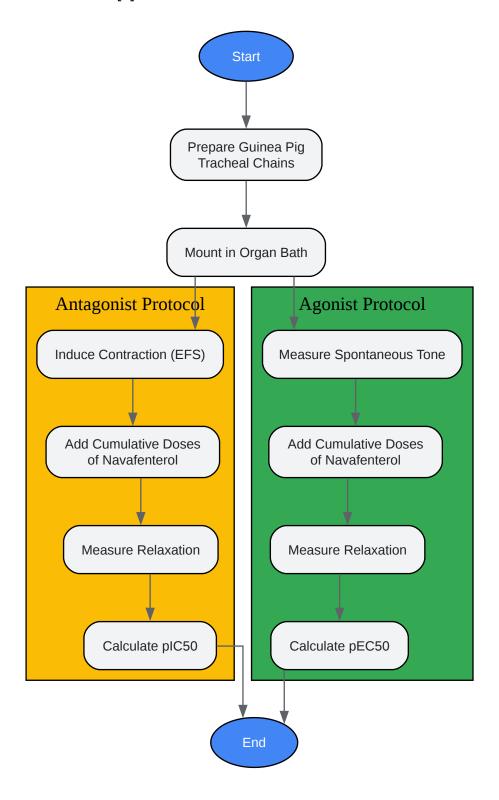
- \circ Cell Culture: Cells stably expressing individual human β -adrenergic receptor subtypes are cultured.
- cAMP Measurement: The assay measures the intracellular accumulation of cyclic AMP (cAMP), a second messenger produced upon β-receptor stimulation.
- Assay Procedure: Cells are incubated with increasing concentrations of Navafenterol.
- Detection: Following incubation, cells are lysed, and the intracellular cAMP concentration is measured using a suitable assay, such as a competitive immunoassay (e.g., HTRF or ELISA).
- Data Analysis: The concentration of Navafenterol that produces 50% of the maximal response (EC50) is determined. The pEC50 is calculated as the negative logarithm of the EC50.

Isolated Tissue Assays (Guinea Pig Trachea)

- Objective: To assess the dual antimuscarinic and β2-agonist functional activity of Navafenterol in a physiologically relevant tissue.
- Methodology:
 - Tissue Preparation: Tracheal chains are prepared from guinea pigs and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2/5% CO2.[2]
 - Antimuscarinic Activity:
 - Tracheal tissues are contracted by electrical field stimulation (EFS) or a muscarinic agonist like acetylcholine.
 - The relaxing effect of cumulative concentrations of Navafenterol is measured, and the pIC50 is calculated.[6]
 - β2-Agonist Activity:
 - The spontaneous tone of the tracheal tissue is measured.



 The relaxant effect of cumulative concentrations of Navafenterol is recorded, and the pEC50 is determined.[6]



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Figure 3: Workflow for Isolated Guinea Pig Trachea Functional Assay.

In Vivo Bronchoprotection Studies (Dog Model)

- Objective: To evaluate the bronchoprotective effects and duration of action of Navafenterol in vivo.
- Methodology:
 - Animal Model: Anesthetized dogs are used.
 - Bronchoconstriction Challenge: Bronchoconstriction is induced by an intravenous infusion of acetylcholine.
 - Drug Administration: Nebulized Navafenterol is administered at various doses.
 - Measurement: Lung resistance is measured to assess the degree of bronchoconstriction.
 - Data Analysis: The ability of Navafenterol to prevent the acetylcholine-induced increase in lung resistance is quantified to determine its bronchoprotective effect and duration of action.[5]

Human Precision-Cut Lung Slices (hPCLS) Studies

- Objective: To investigate the bronchoprotective effect of Navafenterol in a human ex vivo model.
- Methodology:
 - Tissue Preparation: Precision-cut lung slices are prepared from human donor lungs.[4][10]
 - Bronchoconstriction: Bronchoconstriction is induced using non-muscarinic contractile agonists such as histamine or a thromboxane A2 analog (U46619).[11]
 - o Treatment: hPCLS are pre-treated with Navafenterol.
 - Imaging: Airway narrowing is visualized and quantified using video microscopy.



 Data Analysis: The ability of Navafenterol to attenuate agonist-induced bronchoconstriction is assessed. To isolate the β2-agonist effect, experiments are also conducted in the presence of a β-blocker like propranolol.[11]

Clinical Pharmacology

Phase I and II clinical trials have evaluated the efficacy, safety, and pharmacokinetics of inhaled Navafenterol in patients with moderate-to-severe COPD.

Efficacy

- Forced Expiratory Volume in 1 second (FEV1):
 - In a Phase 2a trial, once-daily Navafenterol (600 μg) for 14 days resulted in a statistically significant improvement in trough FEV1 compared to placebo.[12][13] The improvement was comparable to the active comparator, a fixed-dose combination of umeclidinium/vilanterol (UMEC/VI).[12][13]
 - Navafenterol demonstrated a rapid onset of action, with a significantly greater improvement in peak FEV1 compared to UMEC/VI on day 14.[12]
 - A Phase I study in COPD patients showed that single doses of Navafenterol (400 μg and 1800 μg) produced sustained bronchodilation over 36 hours and were superior to placebo.
 [8][14] The higher dose was also superior to indacaterol and tiotropium.[8][14]

Safety and Tolerability

- Across clinical trials, Navafenterol has been generally well-tolerated.[14]
- Commonly reported adverse events include headache and nasopharyngitis.
- No major safety concerns have been identified in the clinical studies conducted to date.[14]

Conclusion

Navafenterol (AZD-8871) is a potent, dual-acting M3 antagonist and β2-agonist with a pharmacological profile that supports its development as a once-daily inhaled therapy for COPD. Preclinical data demonstrate high affinity for the M3 receptor and potent agonism at the



β2-adrenoceptor, with selectivity over other muscarinic and adrenergic receptor subtypes. Functional and in vivo studies have confirmed its dual mechanism of action and long-lasting bronchoprotective effects. Early-phase clinical trials in patients with COPD have shown promising efficacy in improving lung function, with a rapid onset of action and a favorable safety and tolerability profile. Further investigation in larger and longer clinical trials is warranted to fully establish the therapeutic potential of Navafenterol in the management of COPD.

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